(2-Chlorophenyl)methanesulfonyl fluoride

Vue d'ensemble

Description

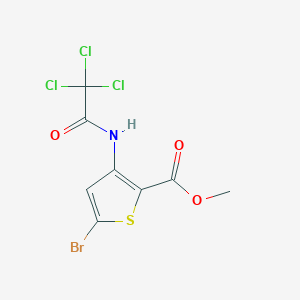

“(2-Chlorophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1384429-15-5 . It has a molecular weight of 208.64 .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound”. Its InChI code is1S/C7H6ClFO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 . Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Applications De Recherche Scientifique

Precursors for Generation of o-Quinodimethanes

2-[(Trimethylsilyl)methyl]benzyl methanesulfonates, which are structurally related to (2-Chlorophenyl)methanesulfonyl fluoride, react with potassium fluoride to generate o-quinodimethanes. These intermediates are trapped with electron-deficient olefins to afford [4+2] cycloadducts, demonstrating the utility of such compounds in synthetic chemistry for constructing complex molecular architectures (Shirakawa & Sano, 2014).

Peptide Labeling Reagents

This compound derivatives have been utilized in the preparation of suitable methanesulfonyl precursors for no-carrier-added radiosyntheses of fluorothiols. These fluorothiols are then used for chemoselective labeling of peptides as potential tracers for positron emission tomography (PET), highlighting their importance in biomedical imaging and drug development (Glaser et al., 2004).

Esterification of Carboxylic Acids

Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate, related to the functional group of this compound, have been shown to be efficient and reusable media for the esterification of carboxylic acids with alkyl halides. This process, catalyzed by fluoride ions, underscores the role of such compounds in green chemistry applications (Brinchi et al., 2003).

Synthesis of Unsaturated Sulfonyl Fluorides

Methanedisulfonyl fluoride, a compound structurally related to this compound, has been used to transform aromatic aldehydes into β-arylethenesulfonyl fluorides. These fluorides serve as useful substrates for SuFEx “click”-type transformations, demonstrating the versatility of sulfonyl fluoride groups in organic synthesis and material science (Tryniszewski et al., 2022).

Direct Hydrofluorination

A method involving methanesulfonic acid/triethylamine trihydrofluoride combination for the direct hydrofluorination of methallyl-containing substrates showcases the potential of using related sulfonate and fluoride functional groups for the introduction of fluorine into organic molecules, enhancing their properties for various applications (Bertrand & Paquin, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (2-Chlorophenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

This compound acts as a potent inhibitor of acetylcholinesterase . It interacts with the enzyme, leading to its inhibition. This inhibition disrupts the normal regulation of acetylcholine, affecting the transmission of signals in the nervous system .

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body including muscle contraction and heart rate. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter .

Pharmacokinetics

It is known that the compound is highly toxic and corrosive . It is also hygroscopic, meaning it attracts and holds water by absorption or adsorption . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the nervous system. This can result in overstimulation of muscles and glands controlled by the nervous system. At the cellular level, this can lead to changes in cell signaling and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hygroscopic nature means that the presence of water can affect its stability and activity . Furthermore, its volatility suggests that it can easily become a vapor, which may influence its distribution and action in the body .

Propriétés

IUPAC Name |

(2-chlorophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDUPDRUYHEMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268051 | |

| Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1384429-15-5 | |

| Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine](/img/structure/B1458818.png)